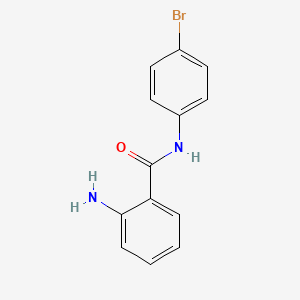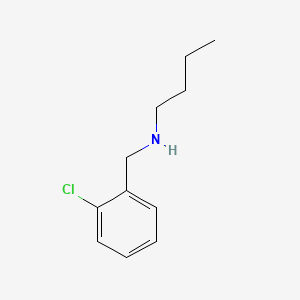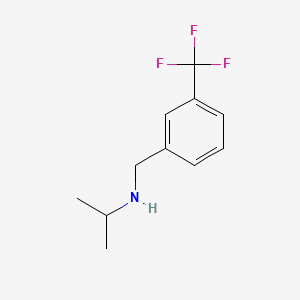
5,7-Dimetil-4-oxo-4H-cromeno-3-carbaldehído
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromene derivatives, including 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde, often involves multi-component reactions that allow for the efficient assembly of the chromene core. For example, the synthesis and characterization of related chromene compounds have been explored through reactions that yield chromene derivatives in good yields, highlighting the versatility and efficiency of chromene synthesis strategies (Reddy, Sharma, & Krupadanam, 2009).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by spectroscopic methods, including FT-IR, FT-Raman, NMR, and sometimes X-ray crystallography. Studies on similar compounds have employed density functional theory (DFT) to analyze molecular electrostatic potential, HOMO and LUMO orbitals, and other structural features, providing insight into the stability and electronic structure of chromene derivatives (Toh et al., 2016).
Chemical Reactions and Properties
Chromene derivatives engage in various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, transformations of chromene compounds under specific conditions have been studied, revealing pathways for creating novel derivatives and elucidating the compounds' reactivity profiles (Ambartsumyan et al., 2012).
Physical Properties Analysis
The physical properties of chromene derivatives, such as melting points, solubility, and crystalline structure, are critical for their application in various fields. These properties are often determined using standard laboratory techniques and can significantly influence the compound's suitability for specific applications.
Chemical Properties Analysis
The chemical properties of chromene derivatives, including acidity, basicity, and reactivity towards various reagents, are essential for understanding their behavior in chemical reactions. Studies on similar compounds have explored their reactivity patterns, offering insights into their potential uses in synthetic chemistry and material science (Shelke et al., 2009).
Aplicaciones Científicas De Investigación
Síntesis orgánica
5,7-Dimetilcromona-3-carboxaldehído: es un intermedio versátil en la síntesis orgánica. Su estructura permite diversas reacciones químicas, incluyendo condensación, ciclización y adición nucleofílica, lo que lo convierte en un compuesto valioso para sintetizar moléculas orgánicas complejas. Los investigadores utilizan este derivado de cromona para crear nuevos compuestos orgánicos con posibles aplicaciones en química medicinal y ciencia de materiales .
Química medicinal
En química medicinal, 5,7-Dimetilcromona-3-carboxaldehído sirve como precursor para sintetizar compuestos con actividad biológica. Las cromonas son conocidas por sus propiedades antiinflamatorias, antivirales y anticancerígenas. Al modificar el núcleo de cromona, los científicos pueden desarrollar nuevos medicamentos con mayor eficacia y menos efectos secundarios .
Estudios fotofísicos
El núcleo de cromona de 5,7-Dimetil-4-oxo-4H-cromeno-3-carbaldehído exhibe interesantes propiedades fotofísicas. Se puede utilizar en estudios relacionados con fluorescencia, fosforescencia y óptica no lineal. Estos estudios contribuyen al desarrollo de nuevos materiales para dispositivos ópticos, sensores y tecnologías de imagen .
Ciencia de materiales
Debido a su estructura electrónica única, 5,7-Dimetilcromona-3-carboxaldehído se explora en la ciencia de los materiales para crear semiconductores orgánicos, colorantes y pigmentos. Su capacidad de sufrir polimerización también lo convierte en un candidato para producir nuevos materiales poliméricos con propiedades mecánicas y térmicas específicas .
Catálisis
Este compuesto puede actuar como un ligando para complejos metálicos utilizados en catálisis. La porción de cromona puede coordinarse con varios metales, lo que lleva a catalizadores que facilitan una gama de transformaciones químicas. Esto es particularmente útil en la química verde, donde se buscan catalizadores eficientes y respetuosos con el medio ambiente .
Química analítica
En química analítica, This compound se puede emplear como un agente de derivatización para la detección y cuantificación de aldehídos y cetonas. Su reactividad permite la formación de derivados estables que se pueden detectar fácilmente utilizando métodos cromatográficos o espectroscópicos .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is human monoamine oxidase-B (hMAO-B) . hMAO-B is an enzyme that plays a significant role in the oxidative deamination of biologically significant monoamines . It principally metabolizes dopamine and beta phenyl ethyl amines .
Mode of Action
The compound interacts with hMAO-B, inhibiting its activity . It shows positive interactions with hMAO-B and repulsive interactions with hMAO-A, affirming its selectivity towards MAO-B . This interaction results in the inhibition of the oxidative deamination process catalyzed by MAOs, which is a substantial cause of neurodegenerative processes .
Biochemical Pathways
The inhibition of hMAO-B affects the metabolic pathways of dopamine and beta phenyl ethyl amines . This can lead to an accumulation of these monoamines, potentially affecting various neurological processes. The downstream effects of this inhibition are still under investigation.
Result of Action
The inhibition of hMAO-B by 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde can lead to a decrease in the oxidative deamination of dopamine and beta phenyl ethyl amines . This could potentially slow down neurodegenerative processes, offering a promising avenue for the treatment of diseases like Parkinson’s and Alzheimer’s .
Propiedades
IUPAC Name |
5,7-dimethyl-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7-3-8(2)11-10(4-7)15-6-9(5-13)12(11)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKCOCQJKGTQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334834 | |
| Record name | 5,7-Dimethylchromone-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62484-76-8 | |
| Record name | 5,7-Dimethylchromone-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile](/img/structure/B1267992.png)


![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B1268007.png)

![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1268012.png)

